Hexadecyltrimethylammonium Perchlorate
Overview
Description
Hexadecyltrimethylammonium Perchlorate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various scientific and industrial applications due to its ability to form micelles and its effectiveness as a phase-transfer catalyst .
Biochemical Analysis
Biochemical Properties
Hexadecyltrimethylammonium Perchlorate plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form complexes with anionic detergents like sodium dodecyl sulfate (SDS), which can neutralize its activity . This interaction is crucial in biochemical assays where the presence of anionic detergents can affect the outcome of the experiments. Additionally, this compound is used in the isolation of high molecular weight DNA from plants, highlighting its importance in molecular biology .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It acts as a cationic detergent, which can disrupt cell membranes and lead to cell lysis . This property is particularly useful in the extraction of nucleic acids and proteins from cells. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and interacting with membrane-bound proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to negatively charged molecules, such as nucleic acids and proteins, through electrostatic interactions . This binding can lead to the inhibition or activation of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of nucleases, thereby protecting DNA from degradation during extraction processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors, including temperature and pH . Studies have shown that this compound remains stable under acidic conditions but can degrade over time in alkaline environments . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective antiseptic agent against bacteria and fungi . At high doses, it can exhibit toxic effects, including skin and eye irritation . Studies have also reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes . For instance, it can affect the metabolic flux by altering the levels of metabolites in the cell . Additionally, this compound can influence the activity of enzymes involved in the reduction of perchlorate, a process that is crucial for cellular respiration in certain microorganisms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported across cell membranes through active transport mechanisms, leading to its accumulation in specific organelles .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function within the cell. For instance, this compound can localize to the nucleus, where it interacts with nucleic acids and influences gene expression .
Preparation Methods
Hexadecyltrimethylammonium Perchlorate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with perchloric acid. The reaction typically involves dissolving hexadecyltrimethylammonium bromide in water, followed by the addition of perchloric acid under controlled conditions to precipitate the perchlorate salt . Industrial production methods often involve similar processes but on a larger scale, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Hexadecyltrimethylammonium Perchlorate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of the perchlorate ion.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion is replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, enhancing its utility in different chemical processes.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadecyltrimethylammonium Perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Mechanism of Action
The mechanism of action of Hexadecyltrimethylammonium Perchlorate primarily involves its surfactant properties. It can form micelles in aqueous solutions, which helps in solubilizing hydrophobic compounds. This property is particularly useful in the extraction and purification of biomolecules. Additionally, its ability to act as a phase-transfer catalyst allows it to facilitate reactions between compounds in different phases, enhancing reaction rates and yields .
Comparison with Similar Compounds
Hexadecyltrimethylammonium Perchlorate is similar to other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium Bromide:
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNZYPBRSATHKV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573589 | |
Record name | N,N,N-Trimethylhexadecan-1-aminium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-37-3 | |
Record name | 6941-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N-Trimethylhexadecan-1-aminium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyltrimethylammonium Perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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